molecular formula C14H17N3O3S B243165 Ethyl 2-(methylsulfanyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxylate

Ethyl 2-(methylsulfanyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxylate

Cat. No. B243165
M. Wt: 307.37 g/mol
InChI Key: QPCFXQAIJAXKDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(methylsulfanyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxylate, also known as MQC-001, is a novel compound that has gained attention in the scientific community due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of Ethyl 2-(methylsulfanyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxylate is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. Ethyl 2-(methylsulfanyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxylate has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. It has also been found to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
Ethyl 2-(methylsulfanyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxylate has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory molecules, such as prostaglandins and cytokines, in animal models of inflammatory diseases. Ethyl 2-(methylsulfanyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxylate has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 2-(methylsulfanyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxylate in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation is the lack of information on its toxicity and pharmacokinetics, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on Ethyl 2-(methylsulfanyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxylate. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a chemopreventive agent for cancer. Further studies are needed to fully understand the mechanism of action of Ethyl 2-(methylsulfanyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxylate and its potential applications in medicine.
In conclusion, Ethyl 2-(methylsulfanyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxylate is a novel compound with potential as a therapeutic agent for a variety of diseases. Its synthesis method has been optimized for high yield and purity, and it has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. While there are limitations to its use in lab experiments, further research is needed to fully understand its potential applications in medicine.

Synthesis Methods

The synthesis of Ethyl 2-(methylsulfanyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxylate involves the reaction of 2-mercaptoaniline with ethyl acetoacetate and 2-chloroquinazoline in the presence of a base, followed by a cyclization reaction. This method has been optimized to produce Ethyl 2-(methylsulfanyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxylate in high yield and purity.

Scientific Research Applications

Ethyl 2-(methylsulfanyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxylate has shown promise as a potential therapeutic agent for a variety of diseases. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. In preclinical studies, Ethyl 2-(methylsulfanyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxylate has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models of inflammatory diseases.

properties

Molecular Formula

C14H17N3O3S

Molecular Weight

307.37 g/mol

IUPAC Name

ethyl 2-methylsulfanyl-9-oxo-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-3-carboxylate

InChI

InChI=1S/C14H17N3O3S/c1-3-20-14(19)10-11-15-9-7-5-4-6-8(9)13(18)17(11)16-12(10)21-2/h16H,3-7H2,1-2H3

InChI Key

QPCFXQAIJAXKDX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NN2C1=NC3=C(C2=O)CCCC3)SC

Canonical SMILES

CCOC(=O)C1=C(NN2C1=NC3=C(C2=O)CCCC3)SC

Origin of Product

United States

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